3-Chloro-4-(cyclopentyloxy)-5-fluorophenol
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Overview
Description
3-Chloro-4-(cyclopentyloxy)-5-fluorophenol is an organic compound characterized by the presence of chlorine, fluorine, and cyclopentyloxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(cyclopentyloxy)-5-fluorophenol typically involves the introduction of the cyclopentyloxy group onto a chlorinated and fluorinated phenol precursor. One common method involves the reaction of 3-chloro-4-fluorophenol with cyclopentanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of cyclopentanol replaces the hydrogen atom of the phenol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(cyclopentyloxy)-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine or fluorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated or defluorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(cyclopentyloxy)-5-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Chloro-4-(cyclopentyloxy)-5-fluorophenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenol: Lacks the cyclopentyloxy group, making it less hydrophobic and potentially less bioactive.
4-(Cyclopentyloxy)phenol: Lacks the chlorine and fluorine atoms, which may reduce its reactivity and specificity.
3-Chloro-5-fluorophenol: Similar structure but different substitution pattern, leading to different chemical and biological properties
Uniqueness
3-Chloro-4-(cyclopentyloxy)-5-fluorophenol is unique due to the combination of chlorine, fluorine, and cyclopentyloxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-cyclopentyloxy-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO2/c12-9-5-7(14)6-10(13)11(9)15-8-3-1-2-4-8/h5-6,8,14H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJPCAKXPOQDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2Cl)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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